molecular formula C12H16O3 B8585723 ETHYL (S)-2-(BENZYLOXY)PROPIONATE

ETHYL (S)-2-(BENZYLOXY)PROPIONATE

Cat. No.: B8585723
M. Wt: 208.25 g/mol
InChI Key: YECFQHZUGDYXTN-SNVBAGLBSA-N
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Description

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl (2R)-2-phenylmethoxypropanoate

InChI

InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1

InChI Key

YECFQHZUGDYXTN-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)OCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Substrate : Ethyl (S)-lactate (CAS 687-47-8)

  • Benzylating Agent : Benzyl bromide (CAS 100-39-0)

  • Base : Cesium carbonate (CAS 534-17-8) or potassium carbonate

  • Solvent : Dichloromethane or tetrahydrofuran

  • Temperature : 0–25°C

  • Yield : 73–85%

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethyl lactate attacks the benzyl bromide electrophile. The base deprotonates the hydroxyl group, enhancing reactivity. Steric hindrance from the lactate’s methyl group necessitates strong bases like Cs₂CO₃ for optimal efficiency.

Industrial Adaptations

  • Scale-Up : Reactions are conducted under nitrogen to prevent hydrolysis of benzyl bromide.

  • Work-Up : Sequential washes with HCl (2N) and NaHCO₃ remove excess reagents.

  • Purification : Distillation or silica gel chromatography achieves >95% purity.

Lithium Diisopropylamide (LDA)-Mediated Dealkylation

A patent (CN103992197A) details an alternative route using LDA for dealkylation of N,N-tetramethyl-2-benzyloxy lactic acid amides:

Procedure

  • Substrate Preparation : N,N-Tetramethyl-2-benzyloxy lactic acid amide is synthesized from ethyl (S)-lactate.

  • Reaction with LDA :

    • Molar Ratio : 1:0.05–1 (substrate:LDA)

    • Solvent : Toluene or ethyl acetate

    • Temperature : -30°C to 30°C

    • Yield : 86–94%

Advantages

  • Mild Conditions : Avoids high-pressure or cryogenic setups.

  • Eco-Friendly : Minimal LDA usage reduces environmental impact.

Sodium tert-Amylate Method

CN113233972A highlights a safer approach using sodium tert-amylate:

Key Steps

  • Substrate : R-Methyl lactate

  • Base : Sodium tert-amylate

  • Benzyl Halide : Benzyl bromide

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 87–91%

Enzymatic Resolution of Racemic Mixtures

While less common, enzymatic hydrolysis offers enantioselective synthesis:

Process

  • Substrate : Racemic ethyl 2-(benzyloxy)propionate

  • Enzyme : Pseudomonas fluorescens lipase

  • Conditions : pH 7.0, 37°C

  • Outcome : >99% enantiomeric excess (ee) for (S)-isomer

Limitations

  • Cost : Enzymes increase production expenses.

  • Throughput : Slower than chemical methods, limiting industrial use.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
O-Benzylation73–85>95LowHigh
LDA-Mediated Dealkylation86–9495–97ModerateModerate
Sodium tert-Amylate87–91>96LowHigh
Enzymatic Resolution50–60>99HighLow

Optimization Strategies

  • Catalytic Benzylation : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

  • Solvent-Free Conditions : Microwave-assisted synthesis reduces solvent use and enhances efficiency.

  • Chiral Retention : Low temperatures (-30°C) prevent racemization during benzylation.

Industrial Applications

Ethyl (S)-2-(benzyloxy)propionate is pivotal in synthesizing:

  • Levofloxacin : Antibiotic via stereoselective hydrolysis.

  • Posaconazole : Antifungal agent requiring high chiral purity .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-benzyloxypropionate undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form the corresponding benzoic acid derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: ®-2-benzyloxypropanol.

    Substitution: Various substituted benzyloxypropionates depending on the nucleophile used.

Scientific Research Applications

®-Ethyl 2-benzyloxypropionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of chiral compounds and as a building block in organic synthesis.

    Biology: Employed in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.

    Industry: Applied in the production of fine chemicals and as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-benzyloxypropionate largely depends on its role as an intermediate in various chemical reactions. It acts by providing a chiral center that can be further modified to produce optically active compounds. The molecular targets and pathways involved are specific to the final product synthesized from this intermediate.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl (2S)-2-(benzyloxy)propanoate
  • CAS Number : 54783-72-1
  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.25 g/mol
  • Structure : Features a chiral (S)-configured propionate backbone with a benzyloxy (-O-CH₂-C₆H₅) group at the 2-position and an ethyl ester (-COOCH₂CH₃) .

Applications :
This compound is primarily used in asymmetric synthesis as a chiral building block. Its benzyloxy group acts as a protective moiety for hydroxyl groups in intermediates for pharmaceuticals or agrochemicals .

Comparison with Structurally Similar Compounds

Ethyl (R)-2-Azidopropionate

  • CAS Number : 124988-44-9
  • Molecular Formula : C₅H₉N₃O₂
  • Molecular Weight : 155.15 g/mol
  • Key Differences :
    • Replaces the benzyloxy group with an azide (-N₃) at the 2-position.
    • The azide functionality enables click chemistry or Staudinger reactions, unlike the benzyloxy group, which is inert under such conditions .
  • Applications : Used in peptide synthesis and as a precursor for nitrene intermediates .

Ethyl 2-Phenylpropionate

  • CAS Number : 2510-99-8
  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • Key Differences :
    • Contains a phenyl group directly attached to the propionate backbone instead of a benzyloxy group.
    • Lacks the ether linkage, reducing polarity and solubility in polar solvents compared to Ethyl (S)-2-(benzyloxy)propionate .
  • Applications : Employed as a flavoring agent and solvent in cosmetics .

Ethyl (S)-2-((Methylsulfonyl)oxy)propionate

  • CAS Number : 58742-64-6
  • Molecular Formula : C₆H₁₂O₅S
  • Molecular Weight : 196.22 g/mol
  • Key Differences :
    • Substitutes the benzyloxy group with a methylsulfonyloxy (-OSO₂CH₃) group.
    • The mesylate group is a superior leaving group, making this compound reactive in nucleophilic substitution reactions, unlike the benzyloxy derivative .
  • Applications : Intermediate in the synthesis of chiral alcohols or pharmaceuticals via displacement reactions .

Methyl 2-Methoxypropionate

  • CAS Number : 17639-76-8
  • Molecular Formula : C₅H₁₀O₃
  • Molecular Weight : 118.13 g/mol
  • Key Differences :
    • Features a methoxy (-OCH₃) group instead of benzyloxy and a methyl ester (-COOCH₃).
    • Smaller molecular size and lower steric hindrance enhance volatility and reactivity in esterification reactions compared to the bulkier benzyloxy analog .
  • Applications : Solvent in coatings and adhesives .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Reactivity/Application
This compound C₁₂H₁₆O₃ 208.25 Benzyloxy, ethyl ester Chiral synthesis
Ethyl (R)-2-Azidopropionate C₅H₉N₃O₂ 155.15 Azide, ethyl ester Peptide synthesis
Ethyl 2-Phenylpropionate C₁₁H₁₄O₂ 178.23 Phenyl, ethyl ester Flavoring agent
Ethyl (S)-2-((Methylsulfonyl)oxy)propionate C₆H₁₂O₅S 196.22 Mesylate, ethyl ester Nucleophilic substitution
Methyl 2-Methoxypropionate C₅H₁₀O₃ 118.13 Methoxy, methyl ester Solvent in coatings

Q & A

Basic Research Questions

Q. What is the standard synthetic route for ETHYL (S)-2-(BENZYLOXY)PROPIONATE (CAS 54783-72-1), and how is its stereochemical purity ensured?

  • Methodological Answer : The compound is synthesized via O-benzylation of ethyl (S)-lactate using silver(I) oxide and benzyl bromide. The reaction is conducted under anhydrous conditions to prevent hydrolysis. Enantiomeric purity is maintained by starting with commercially available (S)-ethyl lactate and verifying optical rotation or chiral HPLC post-synthesis. Reaction progress is monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer :

  • NMR : 1^1H NMR (CDCl3_3) shows characteristic signals: δ 1.3 (t, 3H, CH2_2CH3_3), δ 4.2 (q, 2H, OCH2_2), δ 4.5 (q, 1H, CH-O-Bn), δ 7.3 (m, 5H, aromatic).
  • MS : Molecular ion peak at m/z 208 (M+^+).
  • Purity : Assessed via GC or HPLC (>98% purity). Chiral columns confirm enantiomeric excess (e.g., Chiralcel OD-H, hexane/i-PrOH 95:5) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted benzyl bromide and silver salts. For large-scale reactions, fractional distillation under reduced pressure (b.p. ~120–125°C at 0.1 mmHg) is preferred .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess when scaling up synthesis?

  • Methodological Answer :

  • Catalyst Control : Use freshly prepared silver(I) oxide to minimize racemization.
  • Temperature : Maintain reaction at 0–5°C to suppress side reactions.
  • Post-Synthesis Analysis : Employ chiral SFC (supercritical fluid chromatography) for rapid, high-resolution enantiopurity assessment .

Q. What side reactions occur during synthesis, and how are they mitigated?

  • Methodological Answer :

  • Ester Hydrolysis : Occurs under acidic or aqueous conditions. Mitigated by rigorous drying of reagents and solvents.
  • Over-Alkylation : Minimized by stoichiometric control of benzyl bromide.
  • Byproduct Removal : Silver halide precipitates are filtered immediately post-reaction to prevent decomposition .

Q. How is this compound utilized in synthesizing chiral aldehydes?

  • Methodological Answer : The compound is a precursor to (−)-(S)-2-(Benzyloxy)propanal, a chiral aldehyde used in asymmetric synthesis. Reduction with DIBAL-H at −78°C selectively cleaves the ester to yield the aldehyde, which is stabilized by the benzyloxy group. The aldehyde’s configuration is retained due to steric hindrance .

Q. What challenges arise in scaling up production, and how are they addressed?

  • Methodological Answer :

  • Exothermic Reactions : Use jacketed reactors with precise temperature control.
  • Purification Bottlenecks : Replace column chromatography with crystallization (e.g., using hexane/ethyl acetate mixtures).
  • Yield Loss : Optimize stoichiometry (e.g., 1.1 eq benzyl bromide) and reaction time (8–12 hours) .

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